(2S)-3-Methylbutane-1,2,3-triol
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Overview
Description
(2S)-3-Methylbutane-1,2,3-triol: is an organic compound with the molecular formula C5H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Methylbutane-1,2,3-triol can be achieved through several methods. One common approach involves the reduction of 3-methyl-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-methyl-2-butanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: (2S)-3-Methylbutane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of alkanes.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 3-Methyl-2-butanone or 3-methylbutanal.
Reduction: 3-Methylbutane.
Substitution: 3-Methylbutane-1,2,3-trichloride.
Scientific Research Applications
(2S)-3-Methylbutane-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (2S)-3-Methylbutane-1,2,3-triol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s chiral nature also allows it to interact selectively with chiral centers in biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
(2R)-3-Methylbutane-1,2,3-triol: The enantiomer of (2S)-3-Methylbutane-1,2,3-triol.
1,2,3-Butanetriol: A similar compound with a different carbon chain structure.
Glycerol: A trihydroxy compound with a similar functional group arrangement but different carbon backbone.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of three hydroxyl groups on a branched carbon chain. This structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
86562-72-3 |
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Molecular Formula |
C5H12O3 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
(2S)-3-methylbutane-1,2,3-triol |
InChI |
InChI=1S/C5H12O3/c1-5(2,8)4(7)3-6/h4,6-8H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
QFZITDCVRJQLMZ-BYPYZUCNSA-N |
Isomeric SMILES |
CC(C)([C@H](CO)O)O |
Canonical SMILES |
CC(C)(C(CO)O)O |
Origin of Product |
United States |
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